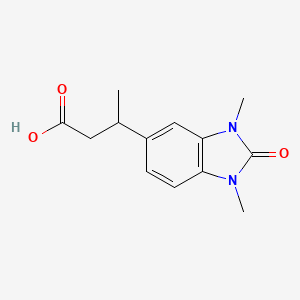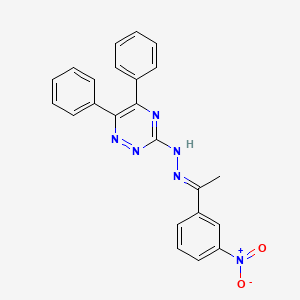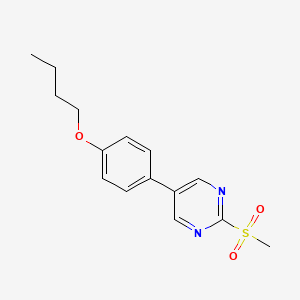![molecular formula C14H14N2O2S B3857341 2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B3857341.png)
2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide include:
- 2-(3-methylphenoxy)ethanol
- 2-(3-methylphenoxy)ethyl thiocyanate
- N,N-dimethyl-2-(4-methylphenoxy)ethylamine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which contribute to its diverse reactivity and potential applications .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-4-2-5-12(8-11)18-10-14(17)16-15-9-13-6-3-7-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNABOIDICZSS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine](/img/structure/B3857273.png)
![2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate](/img/structure/B3857287.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B3857290.png)
![1-[5-(2,5-Dimethylphenoxy)pentyl]imidazole](/img/structure/B3857297.png)
![3-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B3857304.png)
![{1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B3857314.png)
![N-(2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857323.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-N'-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide](/img/structure/B3857344.png)

![2-(4-methylphenoxy)-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B3857358.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B3857370.png)
